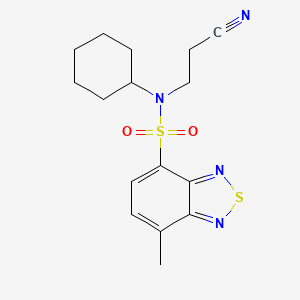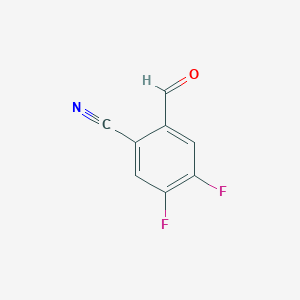
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Métodos De Preparación
The synthesis of N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur-containing reagents.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole core with sulfonyl chlorides under basic conditions.
Attachment of the Cyanoethyl and Cyclohexyl Groups: The final step involves the alkylation of the sulfonamide with 2-cyanoethyl and cyclohexyl groups using suitable alkylating agents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Mecanismo De Acción
The mechanism of action of N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Similar structure but different substitution pattern.
N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide: Lacks the cyanoethyl group.
N-(2-cyanoethyl)-N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide: Different substitution pattern on the benzothiadiazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C16H20N4O2S2 |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H20N4O2S2/c1-12-8-9-14(16-15(12)18-23-19-16)24(21,22)20(11-5-10-17)13-6-3-2-4-7-13/h8-9,13H,2-7,11H2,1H3 |
Clave InChI |
MSRWMOMLKGFYJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)N(CCC#N)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one](/img/structure/B11718219.png)
![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)






![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
